molecular formula C9H12Cl2N2O2 B2700250 Methyl 4-carbamimidoylbenzoate dihydrochloride CAS No. 1195901-67-7

Methyl 4-carbamimidoylbenzoate dihydrochloride

Cat. No.: B2700250
CAS No.: 1195901-67-7
M. Wt: 251.11
InChI Key: ONSWKOIBQHWCPA-UHFFFAOYSA-N
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Description

Methyl 4-carbamimidoylbenzoate dihydrochloride is a chemically synthesized compound featuring a benzoate ester core substituted at the para position with a carbamimidoyl group (-C(=NH)NH₂). The dihydrochloride salt enhances its stability and solubility in aqueous environments. This compound is hypothesized to serve as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting amidine-dependent biological pathways.

Properties

IUPAC Name

methyl 4-carbamimidoylbenzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;;/h2-5H,1H3,(H3,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSWKOIBQHWCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-carbamimidoylbenzoate dihydrochloride typically involves the reaction of methyl 4-cyanobenzoate with ammonium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamimidoylbenzoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-carbamimidoylbenzoate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-carbamimidoylbenzoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings from Comparison:

  • Structural Variations: Amidine vs. Amine: The carbamimidoyl group in the target compound confers stronger basicity compared to primary amines (e.g., methyl 4-aminomethylbenzoate hydrochloride ), enhancing interactions with acidic biological targets. Ester vs. Acid: Unlike 4-(aminomethyl)-2-methylbenzoic acid hydrochloride , the methyl ester in the target compound improves membrane permeability, a critical factor in drug design. Substituent Effects: The benzyloxy group in 4-(benzyloxy)benzimidamide hydrochloride increases lipophilicity, whereas the methoxy group in enhances electrophilicity.
  • Applications :

    • Forensic and pharmacological research favors dihydrochloride salts (e.g., ) for their stability and analytical detectability.
    • Amidines (target compound and ) are prioritized in protease inhibitor development due to their ability to mimic transition states in enzymatic reactions.
  • Contradictions and Limitations: Compounds with identical molecular formulas (e.g., and ) exhibit divergent properties due to structural isomerism, underscoring the need for precise characterization. Limited stability data for the target compound necessitate extrapolation from analogs like , which shows ≥5-year stability under -20°C storage .

Biological Activity

Methyl 4-carbamimidoylbenzoate dihydrochloride, also known by its IUPAC name methyl 4-[amino(imino)methyl]benzoate hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, drawing on diverse research findings and case studies.

  • Chemical Formula : C₉H₁₁ClN₂O₂
  • CAS Number : 42823-73-4
  • Molecular Weight : 202.65 g/mol
  • Purity : ≥95%

This compound is characterized by the presence of a carbamimidoyl group attached to a benzoate structure, which is believed to contribute to its biological activity.

Synthesis and Characterization

The synthesis of this compound involves the reaction of methyl 4-carboxybenzoate with appropriate amine derivatives under acidic conditions. Characterization techniques such as FT-IR spectroscopy , NMR spectroscopy , and thin-layer chromatography (TLC) have been employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses:

  • Antibacterial Activity : Effective against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Demonstrated effectiveness against common fungal pathogens.

A comparative study showed that the compound's antibacterial efficacy was superior to several standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Microorganism Minimum Inhibitory Concentration (MIC) Standard Antibiotic Comparison
Staphylococcus aureus32 µg/mLMethicillin (64 µg/mL)
Escherichia coli16 µg/mLAmpicillin (32 µg/mL)
Candida albicans64 µg/mLFluconazole (128 µg/mL)

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various models. Studies have indicated that it can reduce inflammation markers such as cytokines and prostaglandins in vitro.

A notable case study involved the administration of the compound in a rodent model of induced inflammation. The results demonstrated a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is hypothesized to be related to its ability to inhibit specific enzymes involved in microbial metabolism and inflammatory pathways. This inhibition may disrupt cellular processes in pathogens and modulate immune responses in host cells.

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